

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

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Compound of Interest

Compound Name: 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

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Introduction

4-Methoxy-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde of interest in medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethoxy group on the benzaldehyde scaffold imparts unique electronic and steric properties that can influence its biological activity and pharmacokinetic profile. The trifluoromethoxy group, in particular, is a bioisostere of other functional groups and is known to enhance metabolic stability and lipophilicity of drug candidates.^[1] This technical guide provides a comprehensive overview of the available data on **4-Methoxy-3-(trifluoromethoxy)benzaldehyde**, including its chemical properties, a proposed synthesis protocol, and its potential applications in drug development.

Chemical and Physical Properties

While experimental data for **4-Methoxy-3-(trifluoromethoxy)benzaldehyde** is limited, its basic properties have been reported.^[2] Predicted properties provide further insight into its behavior in biological and chemical systems.

Property	Value	Source
IUPAC Name	4-methoxy-3-(trifluoromethoxy)benzaldehyde	PubChem[2]
Molecular Formula	C ₉ H ₇ F ₃ O ₃	PubChem[2]
Molecular Weight	220.15 g/mol	ChemUniverse[3]
Monoisotopic Mass	220.03473 Da	PubChem[2]
Predicted XlogP	2.5	PubChem[2]
SMILES	<chem>COC1=C(C=C(C=C1)C=O)OC(F)(F)F</chem>	PubChem[2]
InChI	InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11,12)/h2-5H,1H3	PubChem[2]
InChIKey	FFXBLEVIHWURLC-UHFFFAOYSA-N	PubChem[2]

Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	221.04201	139.4
[M+Na] ⁺	243.02395	149.6
[M-H] ⁻	219.02745	139.9
[M+NH ₄] ⁺	238.06855	158.3
[M+K] ⁺	258.99789	147.8

Data sourced from PubChem
and calculated using
CCSbase.[2]

Proposed Synthesis Protocol

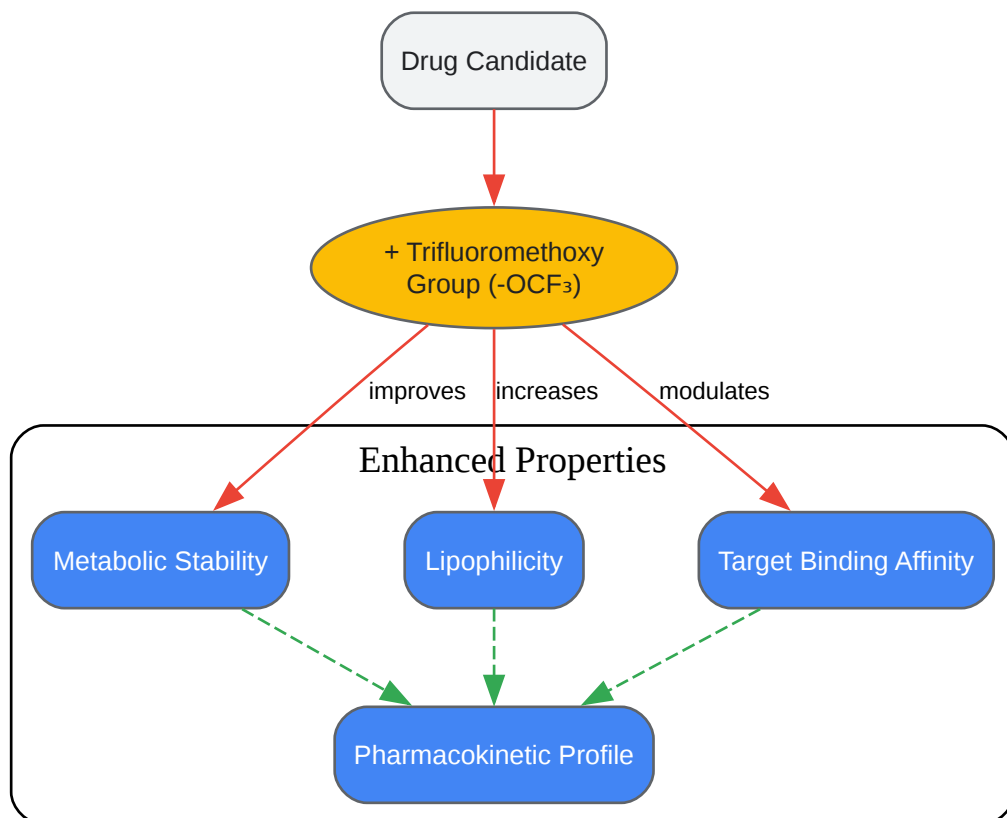
An experimental synthesis protocol for **4-Methoxy-3-(trifluoromethoxy)benzaldehyde** is not readily available in the published literature. However, a plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as 4-(difluoromethoxy)-3-methoxy-benzaldehyde.[4] The proposed synthesis starts from the readily available starting material, 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Reaction Scheme:



Proposed Experimental Protocol:

- **Reaction Setup:** To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).
- **Trifluoromethylation:** While stirring the mixture, introduce a trifluoromethylating agent. A common reagent for this transformation is 2,2-difluoro-2-(fluorosulfonyl)acetate in the presence of a copper(I) catalyst.
- **Reaction Monitoring:** The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **4-methoxy-3-(trifluoromethoxy)benzaldehyde**.



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